molecular formula C16H10Cl2N2OS B13711235 (5E)-5-(2,4-dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

(5E)-5-(2,4-dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B13711235
M. Wt: 349.2 g/mol
InChI Key: DDMANRIXEMHHCM-RIYZIHGNSA-N
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Description

The compound (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic molecule characterized by the presence of a 2,4-dichlorobenzylidene group, a mercapto group, and an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding dihydro derivatives.

    Substitution: The chlorines on the benzylidene group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biology as a probe for studying enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, its interaction with metal ions can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorobenzylidene)malonic acid
  • N-(2,4-Dichlorobenzylidene)-2,4-xylidine
  • 10-(2,4-Dichlorobenzylidene)anthrone

Uniqueness

Compared to similar compounds, (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the mercapto group and the imidazol-4-one core. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H10Cl2N2OS

Molecular Weight

349.2 g/mol

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-7-6-10(13(18)9-11)8-14-15(21)20(16(22)19-14)12-4-2-1-3-5-12/h1-9H,(H,19,22)/b14-8+

InChI Key

DDMANRIXEMHHCM-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)NC2=S

Origin of Product

United States

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